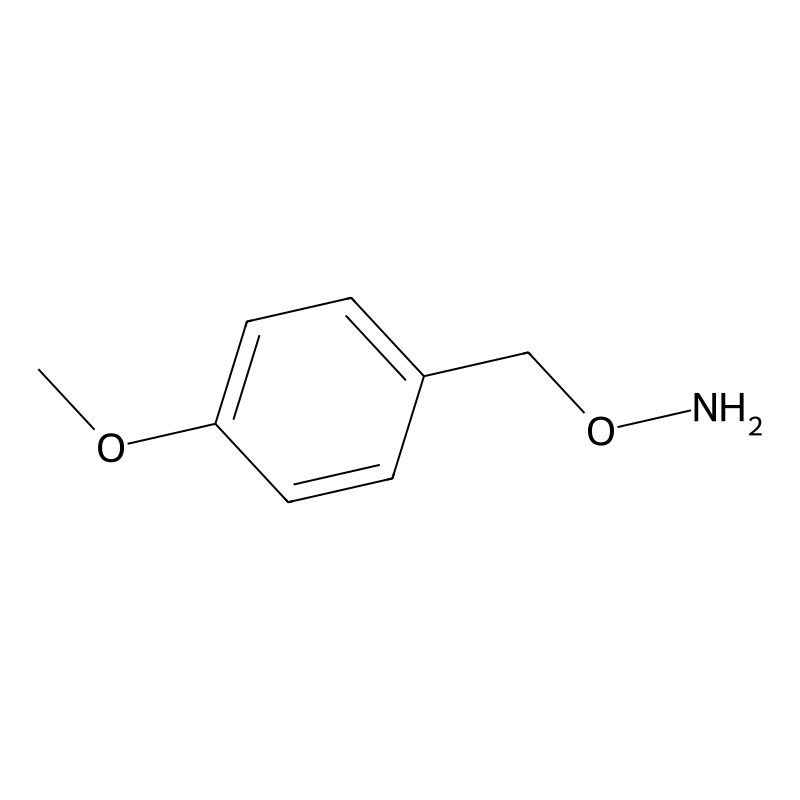

O-(4-Methoxybenzyl)hydroxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Applications:

O-(4-Methoxybenzyl)hydroxylamine (MBHA) is a chemical compound used in various scientific research applications. It can be synthesized through various methods, including the reaction of p-methoxybenzyl chloride with hydroxylamine hydrochloride []. MBHA can also be obtained commercially from several chemical suppliers.

Organic Chemistry Applications:

- Protecting Group Chemistry: MBHA serves as a protecting group for carbonyl functionalities, particularly aldehydes and ketones, in organic synthesis. The hydroxylamine group in MBHA reacts with the carbonyl group to form a stable oxime derivative. This derivative protects the carbonyl group from unwanted reactions while allowing further modifications on the molecule. The oxime linkage can be readily cleaved under specific conditions to regenerate the original carbonyl group [].

Bioconjugation Chemistry:

- Biomolecule Labeling: MBHA finds application in bioconjugation chemistry for labeling biomolecules like proteins and carbohydrates. It can be attached to biomolecules through various conjugation strategies, such as reductive amination or oxime ligation. The presence of a methoxy group in MBHA enhances the water solubility of the conjugated biomolecule, making it suitable for various biological assays [].

Other Potential Applications:

- Medicinal Chemistry: MBHA has been explored in medicinal chemistry for the synthesis of potential drug candidates. Its ability to form stable derivatives with carbonyl functionalities can be utilized in the design of prodrugs, which are inactive compounds that are converted to active drugs within the body [].

O-(4-Methoxybenzyl)hydroxylamine is an organic compound with the chemical formula and a molecular weight of 167.18 g/mol. It features a hydroxylamine functional group attached to a 4-methoxybenzyl moiety, making it a derivative of hydroxylamine. This compound is primarily studied for its potential biological activities and applications in organic synthesis.

- O-Alkylation: This reaction involves the substitution of the hydroxylamine group with alkyl groups, which can enhance its reactivity and solubility in organic solvents .

- Formation of Oximes: The compound can react with carbonyl compounds to form oximes, which are valuable intermediates in organic synthesis .

- Mitsunobu Reaction: O-(4-Methoxybenzyl)hydroxylamine can be synthesized via the Mitsunobu reaction, where it is formed from the corresponding alcohol using N-hydroxyphthalimide .

Research indicates that O-(4-Methoxybenzyl)hydroxylamine exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune regulation and cancer progression. The compound shows sub-micromolar potency against IDO1, making it a promising candidate for therapeutic applications in cancer and chronic viral infections .

The synthesis of O-(4-Methoxybenzyl)hydroxylamine typically involves:

- Starting Material: 4-Methoxybenzyl alcohol.

- Reagents: N-hydroxyphthalimide and hydrazine for deprotection.

- Procedure:

O-(4-Methoxybenzyl)hydroxylamine has several applications:

- Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceutical compounds due to its ability to introduce hydroxylamine functionalities into organic molecules .

- Biological Research: Its role as an IDO1 inhibitor makes it significant in studies related to cancer immunotherapy and other diseases characterized by immune suppression .

Studies have explored the interactions of O-(4-Methoxybenzyl)hydroxylamine with amino acid residues in the active site of IDO1. Modifications to the aryl ring, such as halogen substitutions, have been shown to enhance its inhibitory potency against IDO1, highlighting the importance of structural optimization for biological activity .

Several compounds share structural similarities with O-(4-Methoxybenzyl)hydroxylamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| O-Benzylhydroxylamine | Hydroxylamine derivative | Potent IDO1 inhibitor; simpler structure |

| N-Hydroxyphthalimide | Hydroxamic acid derivative | Used as a reagent in organic synthesis |

| O-(3-Methoxybenzyl)hydroxylamine | Hydroxylamine derivative | Similar methoxy substitution but different position |

| O-(4-Chlorobenzyl)hydroxylamine | Hydroxylamine derivative | Chlorine substitution enhances biological activity |

O-(4-Methoxybenzyl)hydroxylamine is unique due to its specific methoxy substitution at the para position, which contributes to its biological activity and potential therapeutic applications.

O-(4-Methoxybenzyl)hydroxylamine, designated by the International Union of Pure and Applied Chemistry nomenclature as O-[(4-methoxyphenyl)methyl]hydroxylamine, possesses the molecular formula C8H11NO2 and exhibits a molecular weight of 153.18 grams per mole. The compound structure consists of a hydroxylamine group (-ONH2) connected through the oxygen atom to a benzyl carbon, with the benzene ring bearing a methoxy substituent at the para position relative to the benzyl attachment point.

The systematic identification of this compound involves multiple chemical identifiers that facilitate its recognition across scientific databases and research applications. The Chemical Abstracts Service registry number 21038-22-2 serves as the primary identifier for the free base form of the compound. The Simplified Molecular Input Line Entry System notation reads COC1=CC=C(C=C1)CON, providing a direct representation of the molecular connectivity. Additionally, the International Chemical Identifier key MVSMBIBGGPSEHQ-UHFFFAOYSA-N offers a unique digital fingerprint for database searches and chemical informatics applications.

Table 1: Structural and Physical Properties of O-(4-Methoxybenzyl)hydroxylamine

The compound frequently appears in research and commercial applications as its hydrochloride salt, designated O-(4-methoxybenzyl)hydroxylamine hydrochloride with Chemical Abstracts Service number 876-33-5. This salt form exhibits enhanced stability and improved handling characteristics, possessing a molecular formula of C8H12ClNO2 and a molecular weight of 189.64 grams per mole. The protonated form displays different solubility properties and storage requirements compared to the free base, making it particularly suitable for certain synthetic applications and commercial distribution.

Table 2: Comparative Properties of Free Base and Hydrochloride Salt Forms

Historical Context in Organic Synthesis

The development of O-(4-methoxybenzyl)hydroxylamine as a synthetic reagent emerged from the broader evolution of protective group chemistry and hydroxylamine derivative research in organic synthesis. The para-methoxybenzyl group, commonly referenced in synthetic literature, gained prominence as a protective group due to its unique combination of stability under neutral and basic conditions while remaining cleavable under specific acidic or oxidative conditions. This dual nature made it particularly valuable for complex multi-step syntheses where selective protection and deprotection strategies were crucial.

The historical significance of para-methoxybenzyl derivatives in organic synthesis can be traced to their development as alternatives to simple benzyl protective groups, offering enhanced selectivity in deprotection reactions. Research demonstrated that the electron-donating methoxy substituent at the para position provided increased stability compared to unsubstituted benzyl groups while maintaining compatibility with a wide range of reaction conditions. The introduction of hydroxylamine functionality to this protective group framework represented a significant advancement, combining the beneficial properties of the para-methoxybenzyl moiety with the nucleophilic reactivity characteristic of hydroxylamine derivatives.

Early synthetic methodologies for preparing O-alkylhydroxylamines involved multi-step procedures that often required harsh reaction conditions and resulted in modest yields. The development of more efficient synthetic routes, particularly those employing the Mitsunobu reaction with N-hydroxyphthalimide, revolutionized the accessibility of these compounds. This one-pot transformation allowed for the direct conversion of alcohols to O-alkylhydroxylamines through a reaction sequence involving triphenylphosphine, N-hydroxyphthalimide, and diisopropylazodicarboxylate, followed by hydrazine-mediated deprotection.

The synthetic methodology for O-(4-methoxybenzyl)hydroxylamine preparation has evolved to encompass multiple approaches, each offering distinct advantages depending on the specific synthetic context. The general procedure involves treating 4-methoxybenzyl alcohol with triphenylphosphine and N-hydroxyphthalimide in freshly distilled tetrahydrofuran, followed by dropwise addition of diisopropylazodicarboxylate at reduced temperature. This reaction sequence proceeds through a well-established mechanism involving the formation of a betaine intermediate, subsequent cyclization, and final nucleophilic displacement to yield the desired hydroxylamine derivative.

Role in Modern Pharmaceutical Intermediates

O-(4-Methoxybenzyl)hydroxylamine has established itself as a crucial intermediate in pharmaceutical synthesis, particularly in the development of complex natural product-based therapeutics and enzyme inhibitors. Contemporary research has demonstrated its utility in the total synthesis of alkaloid natural products, where its dual role as both a protective group and reactive intermediate proves invaluable. The compound's incorporation into synthetic sequences targeting bioactive molecules reflects its versatility and the precision it offers in complex molecular construction.

In the total synthesis of gelsedine, a biologically active alkaloid, O-(4-methoxybenzyl)hydroxylamine derivatives played a critical role in the final stages of the synthetic sequence. The research demonstrated that the para-methoxybenzyl group could effectively protect hydroxylamine functionality throughout multiple synthetic transformations while remaining removable under appropriate conditions to reveal the target structure. This application highlighted the compound's value in protecting sensitive functional groups during complex synthetic manipulations.

Recent pharmaceutical research has expanded the application scope of O-(4-methoxybenzyl)hydroxylamine to include the development of enzyme inhibitors with therapeutic potential. Studies focusing on indoleamine 2,3-dioxygenase-1 inhibition have identified hydroxylamine derivatives, including those bearing methoxybenzyl substituents, as promising candidates for cancer and immunotherapy applications. The structural features of the para-methoxybenzyl moiety contribute to the binding affinity and selectivity profiles of these inhibitors, demonstrating the importance of precise structural modification in drug development.

Table 3: Applications of O-(4-Methoxybenzyl)hydroxylamine in Pharmaceutical Synthesis

The synthetic methodology for incorporating O-(4-methoxybenzyl)hydroxylamine into pharmaceutical intermediates has benefited from advances in reductive amination and hydroxylamine alkylation techniques. Research has demonstrated that the compound can be efficiently synthesized through reductive amination of 4-methoxybenzaldehyde with hydroxylamine hydrochloride under mild conditions. This approach offers advantages in terms of atom economy and reaction selectivity, making it particularly suitable for large-scale pharmaceutical applications.

Furthermore, the development of improved deprotection protocols has enhanced the utility of O-(4-methoxybenzyl)hydroxylamine in pharmaceutical synthesis. Studies have shown that the para-methoxybenzyl group can be selectively removed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone oxidation or acidic conditions, depending on the specific requirements of the synthetic sequence. This flexibility in deprotection methodology allows synthetic chemists to optimize reaction conditions for specific target molecules and reaction contexts.

O-(4-Methoxybenzyl)hydroxylamine exhibits a distinctive molecular architecture characterized by a hydroxylamine functional group tethered to a para-methoxybenzyl moiety through an oxygen linkage [1] [2]. The compound adopts a three-dimensional geometry where the hydroxylamine nitrogen exhibits tetrahedral coordination with two hydrogen atoms and one oxygen atom, while the benzyl carbon maintains sp³ hybridization facilitating the ether linkage .

The molecular geometry demonstrates significant conformational flexibility around the benzyl-oxygen bond, with rotational barriers influenced by steric interactions between the hydroxylamine group and the aromatic system [4]. Computational studies on related methoxybenzyl derivatives indicate that the methoxy substituent at the para position contributes to electronic stabilization through mesomeric effects, where the lone pair electrons on the methoxy oxygen participate in π-delocalization with the aromatic ring system [4] [5].

Table 1: Structural Parameters and Electronic Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₂ | [1] [2] |

| Molecular Weight (g/mol) | 153.18 | [1] [2] |

| CAS Number | 21038-22-2 | [1] [2] |

| SMILES | COC1=CC=C(C=C1)CON | [1] [2] |

| LogP | 1.78580 | [6] |

| TPSA (Ų) | 44.48 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Rotatable Bonds | 3 | [7] |

The resonance stabilization in O-(4-methoxybenzyl)hydroxylamine arises primarily from the electronic interactions within the para-methoxybenzyl system, where the methoxy group donates electron density to the aromatic ring through resonance [8]. This electronic donation increases the electron density at the para position relative to the benzyl carbon, influencing the chemical reactivity and spectroscopic properties of the molecule [5]. The hydroxylamine moiety itself does not participate directly in aromatic resonance but can engage in hydrogen bonding interactions that may influence molecular conformation and stability [9].

Theoretical investigations on analogous systems suggest that the nitrogen-oxygen bond in hydroxylamines demonstrates partial double-bond character due to hyperconjugation between the nitrogen lone pair and the N-O σ* orbital [4]. This electronic delocalization contributes to the overall stability of the hydroxylamine functional group and influences its spectroscopic signatures, particularly in infrared and nuclear magnetic resonance spectroscopies [10] [11].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures

The ¹H Nuclear Magnetic Resonance spectrum of O-(4-methoxybenzyl)hydroxylamine displays characteristic signals that enable unambiguous structural identification [12]. The aromatic protons appear as two distinct doublets reflecting the para-disubstitution pattern of the benzene ring, with the protons meta to the methoxy group resonating at approximately 7.2-7.3 parts per million and those ortho to the methoxy group appearing at 6.8-6.9 parts per million [13] [14]. This downfield shift of the meta protons relative to the ortho positions results from the electron-withdrawing inductive effect of the methoxy oxygen, which partially counteracts the mesomeric donation [14].

The benzyl methylene protons manifest as a characteristic singlet at approximately 5.0 parts per million, demonstrating the expected deshielding effect of the adjacent oxygen atom [15]. The methoxy group generates a sharp singlet at 3.8 parts per million, integrating for three protons and representing the diagnostic signature of aromatic methoxy substituents [13] [8]. The hydroxylamine protons typically appear as a broad signal between 5.2-6.0 parts per million, with the exact chemical shift and multiplicity dependent on solvent, concentration, and temperature conditions due to rapid exchange phenomena [12].

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance Spectral Data

| Signal Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic H (meta to OCH₃) | 7.2-7.3 | d, J = 8.6 Hz | ~130 |

| Aromatic H (ortho to OCH₃) | 6.8-6.9 | d, J = 8.6 Hz | ~114 |

| Benzyl CH₂ | ~5.0 | s | ~77 |

| Methoxy CH₃ | 3.8 | s | ~55 |

| Hydroxylamine NH₂ | 5.2-6.0 (broad) | br s | - |

| Aromatic C (quaternary, para) | - | - | ~159 |

| Aromatic C (quaternary, ipso) | - | - | ~130 |

The ¹³C Nuclear Magnetic Resonance spectrum reveals the expected aromatic carbon signals with the para-carbon bearing the methoxy substituent appearing at approximately 159 parts per million, reflecting the electron-donating character of the methoxy group [5] [8]. The aromatic carbons display typical chemical shifts for para-substituted anisole derivatives, with the ipso carbon resonating around 130 parts per million and the remaining aromatic carbons distributed between 114-130 parts per million [5]. The benzyl carbon appears at approximately 77 parts per million, consistent with carbons alpha to ether oxygen atoms, while the methoxy carbon resonates at the characteristic position of 55 parts per million for aromatic methoxy groups [13] [8].

Infrared Vibrational Modes of Functional Groups

The infrared spectrum of O-(4-methoxybenzyl)hydroxylamine exhibits distinct vibrational modes characteristic of its constituent functional groups [16] [17]. The hydroxylamine nitrogen-hydrogen stretching vibrations appear in the region 3550-3250 wavenumbers, typically manifesting as broad absorption bands due to hydrogen bonding interactions [18] [16]. These bands may split into multiple peaks corresponding to symmetric and asymmetric NH₂ stretching modes, with the exact frequencies dependent on the hydrogen bonding environment and crystal packing in solid samples [10] [11].

The aromatic carbon-hydrogen stretching vibrations occur in the characteristic region 3100-3000 wavenumbers, distinctly separated from aliphatic C-H stretches which appear below 3000 wavenumbers [17] [19]. The aromatic ring displays multiple absorption bands in the 1600-1400 wavenumbers region corresponding to carbon-carbon stretching vibrations within the benzene ring [17] [19]. The para-disubstitution pattern manifests in the aromatic carbon-hydrogen out-of-plane bending region at 810-840 wavenumbers, providing diagnostic information about the substitution pattern [17].

Table 3: Infrared Vibrational Frequencies and Assignments

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (hydroxylamine) | 3550-3250 | broad, medium | NH₂ symmetric and asymmetric stretch |

| Aromatic C-H stretch | 3100-3000 | medium to weak | Aromatic =C-H stretch |

| Aromatic C=C stretch | 1600-1500 | medium to weak | Aromatic ring vibrations |

| C-O stretch (aromatic ether) | 1300-1200 | strong | Ar-O-CH₃ stretch |

| C-O stretch (aliphatic ether) | 1120-1040 | strong | CH₂-O-N stretch |

| Aromatic C-H out-of-plane bend | 810-840 | strong | Para-disubstitution pattern |

The ether linkages in the molecule generate characteristic carbon-oxygen stretching absorptions in two distinct regions [20] [21]. The aromatic ether carbon-oxygen stretch appears at higher frequency (1300-1200 wavenumbers) due to the partial double-bond character imparted by resonance with the aromatic ring [20] [22]. The aliphatic ether linkage connecting the benzyl carbon to the hydroxylamine oxygen manifests at lower frequency (1120-1040 wavenumbers), consistent with typical saturated ether stretching vibrations [20] [15].

The methoxy group contributes additional vibrational modes including carbon-hydrogen stretching vibrations around 2970-2830 wavenumbers for the methyl group and carbon-oxygen stretching around 1250 wavenumbers [20]. The coupling between various vibrational modes within the molecule can lead to complex absorption patterns in the fingerprint region below 1500 wavenumbers, requiring careful spectral analysis for complete assignment [23] [24].

Thermodynamic Properties

Melting and Boiling Point Correlations

The thermodynamic phase transition properties of O-(4-methoxybenzyl)hydroxylamine demonstrate significant differences between the free base and its hydrochloride salt forms [25] [26]. The free base compound lacks reported melting point data in the literature, likely due to decomposition or oxidation occurring before definitive melting, a common characteristic of hydroxylamine derivatives [27] [28]. The hydrochloride salt exhibits enhanced thermal stability with a well-defined melting point range of 209-211°C, representing a substantial increase in thermal stability compared to the free base [25] [26].

The boiling point of 286.5°C at 760 millimeters of mercury applies to both the free base and hydrochloride salt forms, indicating that the fundamental molecular interactions governing vapor pressure remain consistent despite salt formation [25] [26] [6]. This boiling point correlates well with the molecular weight and intermolecular forces present in the compound, including hydrogen bonding capabilities of the hydroxylamine group and π-π interactions of the aromatic system [27].

Table 4: Thermal Properties and Phase Transition Data

| Property | Free Base | Hydrochloride Salt | Reference |

|---|---|---|---|

| Melting Point (°C) | Not reported | 209-211 | [25] [26] |

| Boiling Point (°C) | 286.5 at 760 mmHg | 286.5 at 760 mmHg | [25] [26] [6] |

| Flash Point (°C) | Not reported | 144.2 | [25] [26] |

| Decomposition Temperature | Below melting point | Above 211°C | [27] [28] |

| Vapor Pressure | Low | Very low | [28] |

The flash point of 144.2°C for the hydrochloride salt indicates moderate flammability characteristics, requiring appropriate safety precautions during handling and storage [25] [26]. The relatively high flash point compared to many organic compounds reflects the polar nature of the molecule and its tendency to form intermolecular hydrogen bonds, which reduce volatility [28] [29].

Thermal stability analysis reveals that the hydrochloride salt formation significantly enhances the compound's resistance to decomposition, likely through stabilization of the hydroxylamine functionality against oxidation [27] [29]. The enhanced stability results from protonation of the nitrogen atom, reducing its nucleophilicity and susceptibility to oxidative degradation pathways common in hydroxylamine derivatives [27].

Solubility in Polar versus Nonpolar Solvents

The solubility characteristics of O-(4-methoxybenzyl)hydroxylamine demonstrate marked dependence on both the ionization state of the compound and the polarity of the solvent system [27] [30]. The free base exhibits limited solubility in water due to the predominantly hydrophobic character of the methoxybenzyl moiety, despite the presence of hydrogen bonding sites in the hydroxylamine group [30] [31]. Enhanced solubility occurs in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, where favorable dipole-dipole interactions and hydrogen bonding facilitate dissolution [27] [30].

The hydrochloride salt demonstrates significantly improved aqueous solubility compared to the free base, resulting from the ionic character introduced by protonation of the hydroxylamine nitrogen [27] [29]. This enhanced hydrophilicity makes the salt form particularly suitable for biological applications and pharmaceutical formulations where aqueous compatibility is essential [27] [32].

Table 5: Solubility Properties in Different Solvent Systems

| Solvent System | Free Base Solubility | Hydrochloride Salt Solubility | Interaction Type |

|---|---|---|---|

| Water | Limited | Enhanced | Hydrogen bonding, ionic interactions |

| Methanol | Good | Excellent | Hydrogen bonding, dipole interactions |

| Ethanol | Good | Excellent | Hydrogen bonding, dipole interactions |

| Dimethyl sulfoxide | Excellent | Excellent | Strong dipole interactions |

| Chloroform | Moderate | Poor | Van der Waals forces |

| Hexane | Poor | Very poor | Weak van der Waals forces |

The partition coefficient (LogP) of 1.78580 for the free base indicates moderate lipophilicity, suggesting favorable distribution into biological membranes while maintaining sufficient aqueous solubility for transport processes [6]. This balanced lipophilicity-hydrophilicity profile contributes to the compound's utility in medicinal chemistry applications [30].

Solubility enhancement strategies for the free base include formation of inclusion complexes with cyclodextrins or preparation of co-crystals with suitable co-formers [29]. The pH-dependent solubility of the hydroxylamine group enables formulation strategies that exploit protonation equilibria to optimize solubility in specific environments [27] [29].